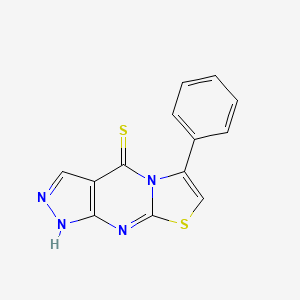

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-thion, 6-Phenyl-: Diese Verbindung gehört zur größeren Klasse der Pyrimidinderivate, die für ihre vielfältigen biologischen Aktivitäten bekannt sind, darunter entzündungshemmende, antivirale und krebshemmende Eigenschaften .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-thion, 6-Phenyl- beinhaltet typischerweise mehrstufige Reaktionen, die von leicht verfügbaren Vorprodukten ausgehen. Eine übliche Methode beinhaltet die Cyclisierung geeigneter Thiosemicarbazide mit α,β-ungesättigten Carbonylverbindungen unter sauren oder basischen Bedingungen . Die Reaktionsbedingungen erfordern oft eine sorgfältige Kontrolle der Temperatur und des pH-Werts, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.

Industrielle Herstellungsverfahren: Obwohl spezifische industrielle Herstellungsverfahren für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseprozesse beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von kontinuierlichen Durchflussreaktoren und die Anwendung von Reinigungsverfahren wie Kristallisation oder Chromatographie umfassen, um die gewünschte Produktqualität zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen: Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-thion, 6-Phenyl- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen können an den Stickstoff- oder Schwefelatomen im heterocyclischen Ring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

Substitution: Nukleophile wie Amine, Thiole und Halogenide unter geeigneten Bedingungen.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zur Bildung entsprechender Amine oder Alkohole führen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-thion, 6-Phenyl- als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie und Medizin: Diese Verbindung hat sich in der biologischen und medizinischen Forschung als vielversprechend erwiesen, da sie ein Potenzial für entzündungshemmende, antivirale und krebshemmende Aktivitäten aufweist. Studien haben gezeigt, dass sie die Aktivität von wichtigen Enzymen und Signalwegen hemmen kann, die an diesen Krankheiten beteiligt sind, wodurch sie zu einem möglichen Kandidaten für die Medikamentenentwicklung wird .

Industrie: In der Industrie kann Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-thion, 6-Phenyl- bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden. Seine Einarbeitung in Polymere und andere Materialien kann ihre Leistung und Funktionalität verbessern .

Wirkmechanismus

Der Wirkmechanismus von Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-thion, 6-Phenyl- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So wurde gezeigt, dass es die Aktivität der Cyclooxygenase-2 (COX-2) hemmt, ein Enzym, das an der Entzündungsreaktion beteiligt ist . Darüber hinaus kann es die Replikation bestimmter Viren stören, indem es virale Enzyme und Proteine angreift . In der Krebsforschung wurde festgestellt, dass diese Verbindung Apoptose in Krebszellen induziert, indem sie wichtige Signalwege moduliert .

Wirkmechanismus

The mechanism of action of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it can interfere with the replication of certain viruses by targeting viral enzymes and proteins . In cancer research, this compound has been found to induce apoptosis in cancer cells by modulating key signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

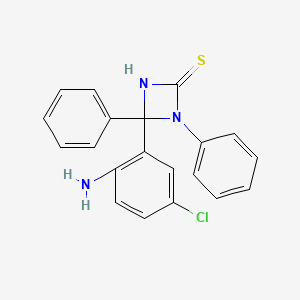

Thiazolo[3,2-a]pyrimidine: Diese Verbindungen teilen sich eine ähnliche Grundstruktur und zeigen vergleichbare biologische Aktivitäten, darunter krebshemmende und entzündungshemmende Eigenschaften.

Pyrazolo[3,4-d]pyrimidine: Diese Analoga besitzen ebenfalls ein kondensiertes heterocyclisches Ringsystem und sind für ihre vielfältigen pharmakologischen Wirkungen bekannt.

Einzigartigkeit: Was Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-thion, 6-Phenyl- auszeichnet, ist sein spezifisches Substitutionsschema und das Vorhandensein einer Thiongruppe, die seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Diese einzigartige Struktur ermöglicht unterschiedliche Interaktionen mit molekularen Zielstrukturen, wodurch es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung wird .

Eigenschaften

CAS-Nummer |

152423-15-9 |

|---|---|

Molekularformel |

C13H8N4S2 |

Molekulargewicht |

284.4 g/mol |

IUPAC-Name |

12-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraene-2-thione |

InChI |

InChI=1S/C13H8N4S2/c18-12-9-6-14-16-11(9)15-13-17(12)10(7-19-13)8-4-2-1-3-5-8/h1-7H,(H,14,16) |

InChI-Schlüssel |

GZKLZXUNCZXJCM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CSC3=NC4=C(C=NN4)C(=S)N23 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)